![molecular formula C17H13F3N2O4S2 B2982196 methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate CAS No. 1105246-14-7](/img/structure/B2982196.png)
methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a thiazine ring, and a thiophene ring. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives are typically synthesized through heterocyclization of various substrates . The trifluoromethyl group could be introduced using a variety of methods, including direct fluorination or through the use of trifluoromethyl-containing reagents .Molecular Structure Analysis
The molecular formula of the compound is C18H15F3N2O4S2, with an average mass of 444.448 Da and a monoisotopic mass of 444.042542 Da . The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a dihydro-2H-benzo[b][1,4]thiazin-2-yl group, which is a bicyclic structure containing a nitrogen and a sulfur atom .Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks (MOFs) for Environmental Sensing and Pesticide Removal
A study describes the development of thiophene-based metal-organic frameworks (MOFs) that exhibit luminescent properties. These MOFs are capable of sensing environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde with high selectivity and sensitivity. Additionally, one of the MOFs showed potential in trapping 2,4-dichlorophenol from wasted methanol solutions, demonstrating its application in environmental monitoring and remediation (Zhao et al., 2017).
Synthesis and Antibacterial Activities of 2-Oxaisocephems
Another research effort focused on synthesizing a series of 2-oxaisocephems, which are compounds with a thio-substituted methyl group and a 2-aminothiazol-4-yl moiety. These compounds were tested for their antibacterial activities and showed potent effects against gram-positive bacteria, including strains resistant to common antibiotics. This highlights the potential pharmaceutical applications of such compounds in developing new antibacterial agents (Tsubouchi et al., 1994).
Electrosynthesis of Fluorinated Benzo[b]thiophene Derivatives
Research into the electrosynthesis of fluorinated benzo[b]thiophene derivatives has shown that anodic fluorination can lead to the selective production of monofluorinated products. This process demonstrates a method for the synthesis of fluorinated organic compounds, which are important in various chemical industries, including pharmaceuticals and agrochemicals (Yin et al., 2011).
In Silico Prediction and Microbial Investigation of Dihydropyrrolone Conjugates
A study synthesized a library of dihydropyrrolone conjugates and evaluated them for their antibacterial, antifungal, and antimycobacterial activities. The compounds showed varying degrees of activity against different bacterial and fungal strains, with some compounds demonstrating better activity than standard drugs. Additionally, in silico ADME prediction properties suggested that these compounds possess good drug-likeness properties, indicating their potential as pharmaceutical agents (Pandya et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4S2/c1-26-16(25)9-4-5-27-15(9)22-13(23)7-12-14(24)21-10-6-8(17(18,19)20)2-3-11(10)28-12/h2-6,12H,7H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTSBOZZJGFHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
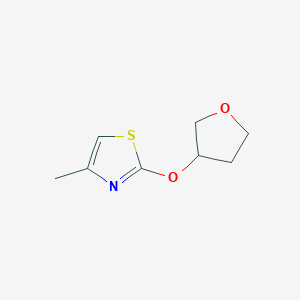
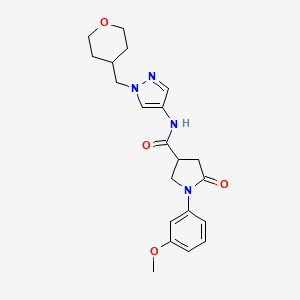
![2-fluoro-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2982119.png)
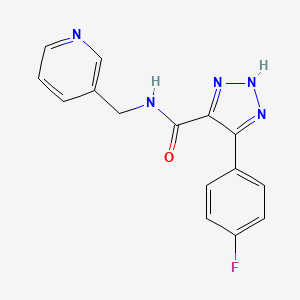
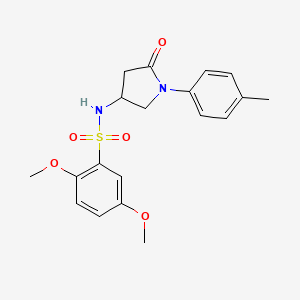
![3-((4-Methylbenzyl)thio)benzo[d]isothiazole 1,1-dioxide](/img/structure/B2982123.png)
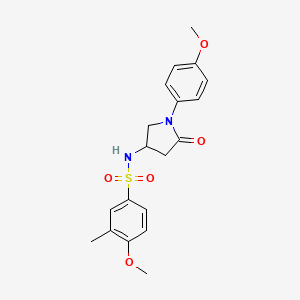
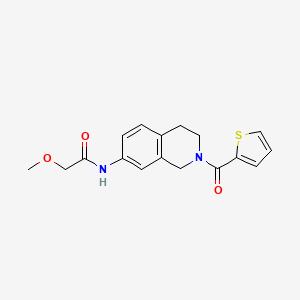
![N-Adamantanyl-3-{5-[(2-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide](/img/structure/B2982127.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2982133.png)

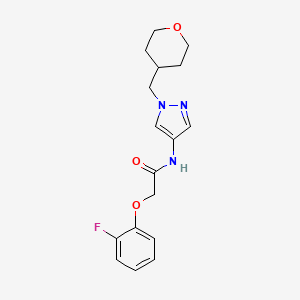
![(3,4,5-Triethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2982136.png)
